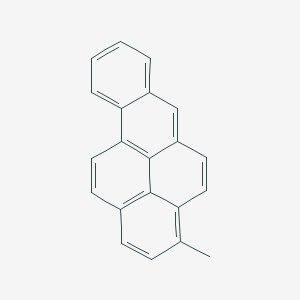

3-Methylbenzo(a)pyrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16757-81-6 |

|---|---|

Molecular Formula |

C21H14 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

3-methylbenzo[a]pyrene |

InChI |

InChI=1S/C21H14/c1-13-6-7-14-8-11-19-18-5-3-2-4-15(18)12-16-9-10-17(13)20(14)21(16)19/h2-12H,1H3 |

InChI Key |

PIAGFISXZFTFAL-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C1)C=C5 |

Canonical SMILES |

CC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C1)C=C5 |

Other CAS No. |

16757-81-6 |

Synonyms |

3-Methylbenzo[a]pyrene |

Origin of Product |

United States |

Metabolic Activation Pathways of 3 Methylbenzo a Pyrene

Initial Oxidative Biotransformation Mechanisms

The initial steps in the metabolic activation of 3-Methylbenzo(a)pyrene involve oxidative biotransformation, primarily catalyzed by Cytochrome P450 (CYP) enzymes and followed by the action of Epoxide Hydrolase (EH).

Cytochrome P450 (CYP) Mediated Oxidation

The initial enzymatic attack on the this compound molecule is predominantly carried out by the Cytochrome P450 superfamily of monooxygenases. These enzymes introduce an oxygen atom into the aromatic ring system, forming reactive epoxide intermediates. For the parent compound, benzo(a)pyrene, CYP1A1 and CYP1B1 are the primary isoforms involved in this bioactivation nih.govnih.gov. It is anticipated that these same CYP isoforms are responsible for the oxidation of 3-MeB[a]P.

The presence of the methyl group at the 3-position can influence the regioselectivity of CYP-mediated oxidation. Studies on other methylated PAHs have shown that alkyl substitution can direct the metabolic oxidation towards the aliphatic side chain, in this case, the methyl group, at the expense of aromatic ring oxidation wur.nl. However, oxidation of the aromatic rings still occurs. The formation of various phenol and quinone isomers of benzo[a]pyrene (B130552) has been well-documented, with 3-hydroxybenzo[a]pyrene (3-OH-B[a]P) being a major metabolite of B[a]P nih.govresearchgate.netnih.gov. It is plausible that similar hydroxylated metabolites are formed from 3-MeB[a]P, alongside oxidation of the methyl group.

Epoxide Hydrolase (EH) Activity

Following the formation of arene oxides by CYP enzymes, microsomal Epoxide Hydrolase (EH) plays a crucial role in the metabolic pathway. EH catalyzes the hydrolysis of the epoxide ring to form trans-dihydrodiols kcl.ac.ukresearchgate.net. This step is critical in the diol epoxide pathway of activation. For benzo(a)pyrene, the formation of B[a]P-7,8-dihydrodiol is a key step leading to the ultimate carcinogenic metabolite researchgate.net. It is expected that the epoxides formed from 3-MeB[a]P are also substrates for EH, leading to the corresponding dihydrodiols. The specific dihydrodiol metabolites of 3-MeB[a]P that are formed will depend on the initial regioselectivity of the CYP-mediated epoxidation.

Formation of Reactive Metabolites

The initial oxidative products of this compound can undergo further metabolism to form highly reactive species that are capable of damaging cellular components.

Diol Epoxide Pathway of this compound

The diol epoxide pathway is a major route for the metabolic activation of many PAHs to their ultimate carcinogenic forms. This pathway involves the initial CYP-mediated epoxidation of the aromatic ring, followed by EH-catalyzed hydrolysis to a dihydrodiol. This dihydrodiol is then subjected to a second epoxidation by CYP enzymes, forming a diol epoxide nih.govresearchgate.netresearchgate.net. For benzo(a)pyrene, the B[a]P-7,8-diol is further oxidized by CYP1A1 and CYP1B1 to form benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE) nih.govnih.gov. These diol epoxides are highly reactive electrophiles that can form covalent adducts with DNA nih.govnih.govnih.gov.

In the case of 3-MeB[a]P, it is hypothesized that a similar pathway exists, leading to the formation of a 3-methyl-B[a]P-diol epoxide. The position of the methyl group may influence the stereochemistry and reactivity of the resulting diol epoxide. The mutagenicity of monomethylated B[a]P derivatives has been shown to be dependent on the position of the methyl group, which suggests that the formation and reactivity of the ultimate diol epoxide metabolite are affected by the substitution pattern wur.nl.

| Compound | Relative Mutagenicity |

|---|---|

| Benzo[a]pyrene | 1.0 |

| 1-Methylbenzo[a]pyrene | <0.1 |

| 2-Methylbenzo[a]pyrene | 1.5 |

| 3-Methylbenzo[a]pyrene | 0.5 |

| 6-Methylbenzo[a]pyrene (B1207296) | 5.0 |

| 7-Methylbenzo[a]pyrene (B1205412) | 0.2 |

| 11-Methylbenzo[a]pyrene | >10 |

| 12-Methylbenzo[a]pyrene | Inactive |

Quinone Pathway of this compound Metabolism

An alternative pathway for the metabolic activation of PAHs involves the formation of quinones. For benzo[a]pyrene, quinones such as B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione can be formed through the oxidation of phenols or via radical cation intermediates nih.govnih.gov. These quinones can exert toxicity through the generation of reactive oxygen species (ROS) via redox cycling and by forming adducts with DNA researchgate.net.

The metabolism of 3-MeB[a]P is also expected to produce quinone metabolites. The position of the methyl group will likely influence the specific quinone isomers that are formed. The formation of 3-OH-B[a]P as a major metabolite of B[a]P suggests that oxidation at the 3-position is a favored metabolic route, which could subsequently lead to the formation of quinones involving this position in 3-MeB[a]P, although the methyl group itself would block direct oxidation at C3. Therefore, oxidation at other positions leading to quinone formation is more probable.

Radical Cation Pathway and Benzylic Oxidation

The third major pathway of metabolic activation involves the one-electron oxidation of the PAH molecule to form a radical cation. This can be catalyzed by peroxidases or by the peroxidase function of CYPs researchgate.netnih.gov. These radical cations are highly reactive and can bind directly to DNA or react with water to form phenols and quinones.

For methylated PAHs such as this compound, the presence of the methyl group introduces an additional site for oxidation, known as benzylic oxidation nih.govlibretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com. The benzylic carbon of the methyl group is susceptible to oxidation, leading to the formation of a benzylic alcohol (hydroxymethyl derivative). This alcohol can be further metabolized, for instance, by sulfation, to form a reactive sulfate (B86663) ester that can bind to DNA. Studies on other alkylated PAHs have demonstrated that this side-chain oxidation is a significant metabolic pathway wur.nl. Therefore, it is highly probable that 3-MeB[a]P is metabolized to 3-hydroxymethylbenzo(a)pyrene, which can then be further activated. This benzylic oxidation pathway represents a distinct activation route for methylated PAHs in addition to the pathways that occur on the aromatic ring system.

Phenol and Dihydrodiol Intermediates

The initial step in the metabolic activation of benzo(a)pyrene involves the action of cytochrome P450 (CYP) enzymes, which introduce an epoxide group across one of the double bonds in the aromatic ring system. This epoxide can then undergo one of two primary transformations: rearrangement to a phenol or enzymatic hydration to a trans-dihydrodiol.

The formation of phenolic metabolites is a significant pathway in B[a]P metabolism. Studies have shown that 3-hydroxybenzo(a)pyrene (3-OH-B[a]P) is a major phenolic metabolite formed during the metabolism of B[a]P. researchgate.net The production of various phenols and dihydrodiols from B[a]P has been observed in different biological systems, including freshly isolated human hair follicles. nih.gov Research indicates that the formation of phenolic and dihydrodiol metabolites can occur independently of each other. nih.gov

The hydration of the initial epoxide, catalyzed by the enzyme epoxide hydrolase, results in the formation of a trans-dihydrodiol. For benzo(a)pyrene, several dihydrodiol isomers can be formed, with the B[a]P-7,8-dihydrodiol being of particular importance as it is a precursor to the ultimate carcinogenic diol epoxide. nih.gov The metabolic profile of B[a]P reveals the presence of various dihydrodiols, including B[a]P-4,5-dihydrodiol, B[a]P-7,8-dihydrodiol, and B[a]P-9,10-dihydrodiol. nih.gov

The relative abundance of these intermediates can vary depending on the specific enzymes involved and the biological system being studied. For instance, in rat hepatic microsomes, 3-hydroxy-B[a]P was a predominant mono-hydroxylated metabolite, while B[a]P-7,8-dihydrodiol and B[a]P-9,10-dihydrodiol were major di-hydroxylated products. nih.gov

Key Phenol and Dihydrodiol Intermediates of Benzo(a)pyrene Metabolism

| Metabolite | Metabolite Type | Precursor | Key Enzyme(s) |

|---|---|---|---|

| 3-Hydroxybenzo(a)pyrene (3-OH-B[a]P) | Phenol | Benzo(a)pyrene-epoxide | Cytochrome P450 |

| Benzo(a)pyrene-4,5-dihydrodiol | Dihydrodiol | Benzo(a)pyrene-4,5-oxide | Epoxide Hydrolase |

| Benzo(a)pyrene-7,8-dihydrodiol | Dihydrodiol | Benzo(a)pyrene-7,8-oxide | Epoxide Hydrolase |

| Benzo(a)pyrene-9,10-dihydrodiol | Dihydrodiol | Benzo(a)pyrene-9,10-oxide | Epoxide Hydrolase |

Stereochemical Considerations in this compound Metabolism

The metabolism of benzo(a)pyrene is a highly stereoselective process, meaning that the enzymes involved preferentially produce specific stereoisomers of the metabolites. This stereoselectivity is crucial because the different stereoisomers of the dihydrodiols and subsequent diol epoxides can have vastly different biological activities and carcinogenic potencies.

The formation of the B[a]P-7,8-dihydrodiol can result in two enantiomers: the (+)- and (-)-B[a]P-7,8-dihydrodiol. Further metabolism of these enantiomers by CYP enzymes leads to the formation of diol epoxides. Specifically, the B[a]P-7,8-dihydrodiol is converted to B[a]P-7,8-diol-9,10-epoxides (BPDE). There are two main diastereomers of BPDE: the syn- and anti-diastereomers. In the syn-diastereomer, the epoxide oxygen is on the same side of the ring as the benzylic hydroxyl group, while in the anti-diastereomer, they are on opposite sides.

Each of these diastereomers can exist as a pair of enantiomers, resulting in four possible stereoisomers of BPDE. Research has shown that the (+)-anti-BPDE isomer is the most carcinogenic of the four. nih.gov The formation of these specific stereoisomers is dependent on the stereoselectivity of the cytochrome P450 and epoxide hydrolase enzymes involved in the metabolic pathway. The stereochemical outcome of these enzymatic reactions ultimately determines the genotoxic potential of the parent compound.

Stereoisomers of Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE)

| Diastereomer | Enantiomer | Carcinogenic Potency |

|---|---|---|

| anti-BPDE | (+)-anti-BPDE | High |

| (-)-anti-BPDE | Low | |

| syn-BPDE | (+)-syn-BPDE | Moderate |

| (-)-syn-BPDE | Low |

Dna Adduct Formation and Molecular Interactions

Covalent Binding of 3-Methylbenzo(a)pyrene Metabolites to DNA

The covalent binding of metabolites to DNA is a key step in the mechanism of chemical carcinogenesis for many PAHs. This process for this compound is presumed to follow similar pathways to its parent compound, but specific details are not well-documented.

An alternative pathway for PAH activation involves one-electron oxidation to form radical cations. tandfonline.com For benzo(a)pyrene, the radical cation can react with DNA, leading to the formation of both stable and depurinating adducts. tandfonline.comtandfonline.com These adducts primarily involve the purine (B94841) bases, guanine (B1146940) and adenine (B156593). tandfonline.com The specific structures of radical cation-derived DNA adducts from this compound have not been extensively characterized.

The meso-region of PAHs is a site of high chemical reactivity. For some PAHs, biomethylation at this region can occur, followed by further metabolic activation. iarc.fr For instance, benzo[a]pyrene (B130552) can be biomethylated to 6-methylbenzo[a]pyrene (B1207296). nih.gov This methylated derivative is then further metabolized to a reactive sulfate (B86663) ester that can form DNA adducts. nih.gov Whether this compound itself is subject to further biomethylation or how its existing methyl group influences meso-region reactivity and adduct formation is not clearly defined in the available literature.

Depurinating adducts are unstable and are lost from DNA, creating an apurinic site, which can lead to mutations during DNA replication. nih.govresearchgate.net Both diol epoxide and radical cation pathways can lead to the formation of depurinating adducts. researchgate.netnih.gov For benzo(a)pyrene, a significant portion of DNA adducts are of the depurinating type. tandfonline.com Quantitative and qualitative data on the formation of depurinating DNA adducts specifically from this compound are lacking.

Role of DNA Adducts in Genomic Alterations

The formation of DNA adducts by chemical carcinogens can lead to various genomic alterations, including point mutations, insertions, deletions, and chromosomal rearrangements. These alterations in critical genes, such as proto-oncogenes and tumor suppressor genes, are fundamental to the process of cancer initiation. For benzo[a]pyrene, specific mutations in genes like H-ras and p53 have been linked to its carcinogenic activity. nih.gov While it is plausible that DNA adducts from this compound would also lead to genomic alterations, specific studies correlating its adducts to particular mutational signatures are not available.

Genotoxicity and Carcinogenicity Mechanisms in Experimental Models

Role of Reactive Oxygen Species (ROS) in Biological Activity

Reactive Oxygen Species (ROS) are highly reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids. The role of ROS in the biological activity of 3-MBaP appears to be context-dependent, with a primary role in its phototoxicity.

In the absence of light, the principal mechanism of toxicity for 3-MBaP is through metabolic activation, leading to the formation of DNA adducts. researchgate.netnih.gov One study in rat liver epithelial stem-like cells found that while 3-MBaP was a potent activator of the aryl hydrocarbon receptor (AhR), a key step in metabolic activation, it induced only a weak production of ROS that did not result in significant oxidative DNA damage. researchgate.netnih.gov This suggests that under these experimental conditions, direct genotoxicity via DNA adduct formation is the predominant mode of action over indirect damage from ROS. researchgate.net

However, the contribution of ROS becomes critically important when 3-MBaP is exposed to ultraviolet (UV) light, a phenomenon known as phototoxicity. nih.govnih.gov Upon irradiation, PAHs can absorb light energy and transfer it to molecular oxygen, generating highly reactive species like singlet oxygen. nih.govnih.gov These ROS can then initiate damaging oxidative processes, such as lipid peroxidation, representing a distinct pathway of toxicity. nih.govtandfonline.com

A significant aspect of the biological activity of 3-Methylbenzo(a)pyrene is its capacity to generate ROS and induce lipid peroxidation when exposed to UVA light. nih.govnih.gov This process has been demonstrated in experimental settings using a lipid, methyl linoleate (B1235992), as a substrate.

In one key study, 3-MBaP was subjected to UVA irradiation at doses of 7 and 21 J/cm². nih.gov The results showed that 3-MBaP induced the peroxidation of methyl linoleate in a dose-dependent manner, with higher light doses leading to increased peroxide formation. nih.govnih.gov The amount of lipid hydroperoxides produced by 3-MBaP was comparable to that induced by its parent compound, Benzo(a)pyrene. nih.gov

Mechanistic experiments confirmed the central role of ROS, specifically singlet oxygen, in this process. nih.gov The formation of lipid peroxides was significantly inhibited by sodium azide (B81097) (NaN₃), a known scavenger of singlet oxygen and other free radicals. nih.govnih.gov Conversely, the reaction was enhanced when conducted in the presence of deuterium (B1214612) oxide (D₂O), a solvent that extends the lifetime of singlet oxygen. nih.govnih.gov These findings strongly indicate that the phototoxicity of 3-MBaP is mediated by its photo-induced generation of ROS, which in turn initiates the damaging cascade of lipid peroxidation. nih.gov

Table 1: UVA Photo-induced Lipid Peroxidation by this compound and Related Compounds This table displays the amount of methyl linoleate hydroperoxides (MLHP) formed upon UVA irradiation of selected polycyclic aromatic hydrocarbons. Data sourced from a study by Herreno-Saenz et al. (2007). nih.gov

| Compound | UVA Dose (J/cm²) | Mean MLHP (nmol) ± SD |

| This compound | 7 | 10.7 ± 2.4 |

| 21 | 24.3 ± 4.2 | |

| Benzo(a)pyrene (parent) | 7 | 11.2 ± 1.1 |

| 21 | 25.4 ± 3.4 | |

| Benzo(e)pyrene | 7 | 3.2 ± 0.9 |

| 21 | 14.1 ± 1.2 | |

| Control (no PAH) | 7 | 0.0 ± 0.0 |

| 21 | 0.0 ± 0.0 |

Structure Activity Relationships and Isomeric Comparisons of Methylated Benzo a Pyrenes

Influence of Methyl Group Position on Metabolic Activation

The metabolic activation of benzo(a)pyrene to its ultimate carcinogenic form, a diol epoxide, is a critical step in its mechanism of action. nih.govresearchgate.netmdpi.com The position of a methyl group can either enhance or hinder this process. oup.com For many polycyclic aromatic hydrocarbons (PAHs), metabolic activation involves cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, which oxidize the molecule. nih.govresearchgate.net This is followed by hydration by epoxide hydrolase to form a dihydrodiol, which is then further oxidized by CYPs to a highly reactive diol epoxide. nih.gov

Methylation can influence this pathway in several ways:

Steric Hindrance: A methyl group located near the site of metabolic activation, such as the "bay region" (the sterically hindered region between the 4,5 and 10,11 positions of BaP), can block the necessary enzymatic reactions. For instance, methylation at positions 7, 8, 9, or 10, which are involved in the formation of the bay-region diol-epoxide, completely abolishes the tumor-initiating ability of BaP. nih.gov

Altered Metabolic Pathways: The presence of a methyl group can shift metabolic processes. For example, with alkylated BaP, there can be a shift from aromatic ring oxidation to oxidation of the aliphatic side chain. nih.gov In the case of 6-methylbenzo(a)pyrene, metabolism can lead to the formation of 6-hydroxymethylbenzo(a)pyrene, which is then conjugated to a reactive sulfate (B86663) ester that can form DNA adducts. nih.gov

Enhanced Activity: Conversely, methylation at certain positions can increase carcinogenic activity. 11-Methylbenzo(a)pyrene is approximately three times more active as a tumor initiator than BaP, and 1-methylbenzo(a)pyrene (B1194002) is about twice as active. nih.gov 3-Methylbenzo(a)pyrene has been found to have tumor-initiating activity equivalent to that of BaP. nih.gov

Studies on 7-methylbenzo(a)pyrene (7-MeBP) have shown that despite the methyl group at the 7-position, it can still undergo metabolic activation to form a trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov However, this resulting dihydrodiol is less mutagenic in the Ames test compared to the equivalent metabolite of BaP. nih.gov

Impact of Methylation on DNA Adduct Profiles

The ultimate carcinogenic metabolites of PAHs exert their genotoxic effects by covalently binding to DNA, forming DNA adducts. ontosight.aiontosight.ai These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis. oup.com The most well-studied adducts are those formed by the reaction of the diol epoxide metabolite with the N2 position of guanine (B1146940) and the N6 position of adenine (B156593) in DNA. nih.govresearchgate.net

The position of a methyl group on the benzo(a)pyrene ring system can influence the formation and nature of these DNA adducts. For example, the metabolism of 7-MeBP in cultured cells resulted in its binding to DNA, although at a level about one-eighth of that observed for BaP. nih.gov

In the case of 6-methylbenzo(a)pyrene, a different mechanism involving the formation of a benzylic sulfate ester leads to DNA adducts. nih.gov Research has identified adducts formed between 6-methylbenzo(a)pyrene and deoxyadenosine. wustl.edu

The formation of DNA adducts is a complex process influenced by the specific metabolite formed and its interaction with the DNA helix. The presence and location of a methyl group can alter the electronic properties and shape of the PAH molecule, thereby affecting its ability to intercalate into DNA and react with specific nucleotide bases. ontosight.aiontosight.ai

Correlation between Molecular Structure and Genotoxic Potential

The genotoxicity of methylated benzo(a)pyrenes is directly correlated with their molecular structure, which dictates their metabolic activation and ability to form DNA adducts. nih.gov Genotoxicity can be assessed through various endpoints, such as the induction of micronuclei (a measure of chromosomal damage) and gene mutations. nih.gov

Studies comparing different monomethylated derivatives of BaP have revealed a wide range of tumor-initiating activities, highlighting the critical role of the methyl group's position.

Tumor-Initiating Activity of Monomethylated Benzo(a)pyrene Derivatives on Mouse Skin

| Compound | Relative Tumor-Initiating Activity Compared to BaP |

| 11-Methylbenzo(a)pyrene | ~3 times more active |

| 1-Methylbenzo(a)pyrene | ~2 times more active |

| This compound | Equivalent |

| 4-Methylbenzo(a)pyrene (B96482) | Equivalent |

| 12-Methylbenzo(a)pyrene | Equivalent |

| 2-Methylbenzo(a)pyrene | Less active |

| 5-Methylbenzo(a)pyrene | Less active |

| 6-Methylbenzo(a)pyrene | Less active |

| 7-Methylbenzo(a)pyrene | Inactive |

| 8-Methylbenzo(a)pyrene | Inactive |

| 9-Methylbenzo(a)pyrene | Inactive |

| 10-Methylbenzo(a)pyrene | Less active |

Data sourced from Iyer et al. (1980) and Hecht et al. (1978) nih.govnih.gov

The data clearly shows that methylation in the bay region (positions 7, 8, 9, 10) leads to a loss of activity, likely due to steric hindrance of metabolic activation. nih.gov In contrast, methylation at the 11-position significantly enhances activity. nih.gov this compound exhibits a genotoxic potential comparable to the parent compound. nih.gov

The mutagenicity of alkylated BaP derivatives in the Ames test also varies depending on the position of the methyl group, with some showing increased and others decreased mutagenic potency compared to BaP. nih.gov This underscores that alkylation does not uniformly reduce the mutagenic potential of benzo(a)pyrene. nih.gov

Comparative Analysis with Non-methylated Benzo(a)pyrene and other Alkylated PAHs

When comparing this compound to its parent compound, benzo(a)pyrene, research indicates a similar level of tumor-initiating activity. nih.gov This suggests that the methyl group at the 3-position does not significantly hinder the metabolic activation pathway leading to a carcinogenic diol epoxide.

In a broader context, the study of various alkylated PAHs reveals complex structure-activity relationships. researchgate.nettandfonline.com The toxicity of alkylated PAHs can be greater than their parent compounds. acs.org For instance, 5-methylchrysene (B135471) is reported to be 100 times more toxic than chrysene. acs.org

The genotoxicity of PAHs is dependent on their metabolic conversion to reactive metabolites. nih.gov Cell lines with a higher metabolic capacity, expressing key enzymes like CYP1A1, CYP1B1, and CYP1A2, generally show a greater genotoxic response to BaP exposure. nih.gov This highlights the interplay between the chemical structure of the PAH and the metabolic machinery of the organism or cell. nih.gov

A study on the photoirradiation of isomeric methylbenzo(a)pyrenes, including 3-MBaP, found that these compounds induced lipid peroxidation at levels similar to the parent BaP. mdpi.com This suggests that for this particular endpoint, the position of the methyl group did not significantly alter the activity. mdpi.com

Enzymatic Detoxification and Biotransformation of 3 Methylbenzo a Pyrene Metabolites

Phase II Conjugation Pathways

Phase II enzymes catalyze the conjugation of the functionalized metabolites of 3-Methylbenzo(a)pyrene with endogenous molecules, a critical step in their detoxification and elimination from the body. iarc.frmdpi.com These reactions significantly increase the water solubility of the metabolites, making them more readily excretable in urine and bile. The primary Phase II pathways for metabolites of benzo[a]pyrene (B130552) and its derivatives include glucuronidation, sulfation, and glutathione (B108866) conjugation. iarc.frresearchgate.netresearchgate.net

Glucuronidation of Phenolic Metabolites

Glucuronidation is a major detoxification pathway for the phenolic metabolites of benzo[a]pyrene. iarc.frresearchgate.net This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the phenolic metabolite. The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). iarc.frnih.gov Studies on the parent compound, benzo[a]pyrene, have shown that phenolic metabolites such as 3-hydroxybenzo[a]pyrene are efficiently conjugated with glucuronic acid. nih.govbibliotekanauki.pl For instance, research using rat and mouse liver microsomes demonstrated that UDP-glucuronyl transferase exhibits high efficiency in the glucuronidation of 3-hydroxybenzo(a)pyrene, especially at low concentrations of the carcinogen. nih.gov Benzo[a]pyrene-3-glucuronide has been identified as a substrate for the breast cancer resistance protein (BCRP), an ABC transporter that facilitates its excretion. iarc.fr While direct studies on this compound are less common, the metabolic pathways of its parent compound provide a strong indication of its likely fate.

Sulfation of Hydroxyl-Metabolites

Sulfation represents another significant Phase II conjugation pathway for hydroxylated metabolites of benzo[a]pyrene and its derivatives. iarc.frresearchgate.net This process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. nih.gov This conjugation increases the polarity and water solubility of the metabolites, aiding in their elimination. iarc.frmdpi.com For other methylated PAHs, such as 6-methylbenzo[a]pyrene (B1207296), metabolism by CYPs can lead to the formation of a hydroxymethyl group, which is then conjugated with sulfate (B86663) to form a reactive sulfate ester that can bind to DNA. nih.gov Although this highlights a potential activation pathway, sulfation is generally considered a detoxification route for many phenolic metabolites.

Glutathione Conjugation of Epoxides and Quinones

Glutathione (GSH) conjugation is a critical mechanism for detoxifying electrophilic metabolites of benzo[a]pyrene, such as epoxides and quinones. iarc.frresearchgate.netnih.gov This reaction is primarily catalyzed by a family of enzymes called glutathione S-transferases (GSTs). iarc.frnih.gov GSTs conjugate the thiol group of glutathione to the electrophilic centers of the metabolites, neutralizing their reactivity and rendering them more water-soluble for excretion. iarc.fr The resulting glutathione conjugates can be further metabolized to mercapturic acids before being eliminated from the body. The primary role of GSTs in PAH metabolism is the conjugation of metabolites like epoxides and diol epoxides. nih.gov For example, the carcinogenic (+)-7β, 8α-dihydroxy-9α, 10α-epoxy-7, 8, 9, 10-tetrahydrobenzo[a]pyrene [(+)-anti-BPDE] can be detoxified through conjugation with GSH. researchgate.net

Role of Specific Enzyme Systems in Detoxification (e.g., UGT, SULT, GST, NQO1)

Several key enzyme systems are responsible for the detoxification of benzo[a]pyrene metabolites, and by extension, those of this compound. iarc.frresearchgate.net

UDP-glucuronosyltransferases (UGTs): As mentioned, UGTs are crucial for the glucuronidation of phenolic metabolites. iarc.frnih.gov Various UGT isoforms, with differing substrate specificities, are involved in this process. frontiersin.org

Sulfotransferases (SULTs): SULTs play a vital role in the sulfation of hydroxylated metabolites, contributing to their detoxification. iarc.frresearchgate.net

Glutathione S-transferases (GSTs): The GST enzyme family is central to the detoxification of electrophilic metabolites like epoxides and quinones by conjugating them with glutathione. iarc.frresearchgate.netnih.gov GSTP1, for instance, has been shown to glutathionylate PAH diol epoxides. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme plays an important role in the detoxification of quinone metabolites. iarc.fr NQO1 catalyzes the two-electron reduction of quinones to hydroquinones, which are less reactive and can be subsequently conjugated by Phase II enzymes. iarc.fr This prevents the quinones from undergoing redox cycling, a process that can generate reactive oxygen species.

The expression of these detoxification enzymes can be induced by exposure to PAHs themselves, often mediated by the aryl hydrocarbon receptor (AhR). nih.gov

Metabolic Shift Towards Side Chain Oxidation in Alkylated PAHs

The presence of a methyl group on the aromatic ring of a PAH, as in this compound, can influence its metabolic fate. A notable phenomenon is the metabolic shift from oxidation of the aromatic ring to oxidation of the alkyl (methyl) side chain. researchgate.net While ring oxidation is often associated with the formation of toxic and carcinogenic metabolites, side-chain oxidation can represent a significant detoxification pathway. This metabolic shift has been observed for various methylated PAHs. researchgate.net For example, the metabolism of 4-methylbenzo(a)pyrene (B96482) involves enzymatic reactions that convert it into more water-soluble metabolites, with cytochrome P450 enzymes playing a key role. ontosight.ai This suggests that for this compound, a portion of its metabolism may be directed towards the oxidation of the methyl group, potentially leading to the formation of a hydroxymethyl derivative. This hydroxylated side chain can then undergo further conjugation reactions, such as sulfation or glucuronidation, facilitating its excretion.

Advanced Analytical Methodologies for Research on 3 Methylbenzo a Pyrene and Its Metabolites

Chromatographic Techniques for Metabolite Separation

Chromatography is indispensable for isolating 3-Methylbenzo(a)pyrene metabolites from biological matrices and from each other. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the volatility and thermal stability of the target analytes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation of polycyclic aromatic hydrocarbon (PAH) metabolites, including those of this compound. scilit.comepa.gov Its versatility allows for the analysis of a broad range of metabolites with varying polarities and thermal stabilities.

Detailed Research Findings:

Reverse-phase HPLC, often employing a C18 column, is the most common mode for separating PAH metabolites. nih.govasm.org The separation is typically achieved using a gradient elution with a mobile phase consisting of methanol/water or acetonitrile/water. nih.govnih.gov For instance, a study on the metabolism of 7-methylbenzo[a]pyrene (B1205412) utilized both reversed-phase and normal-phase HPLC to isolate and characterize its metabolites. The predominant metabolite was identified as 3-hydroxy-7-methylbenzo[a]pyrene. nih.gov Other identified metabolites included various dihydrodiols and quinones. nih.gov

In research on benzo[a]pyrene (B130552) (BaP), a structurally related compound, HPLC has been instrumental in separating a complex mixture of metabolites. One method successfully separated eight BaP metabolites formed by rat liver microsomes, demonstrating the technique's high resolving power. scilit.com Another study optimized an HPLC method to separate six BaP oxidation metabolites, including phenols, dihydrodiols, and diones, generated by rat hepatic microsomes. nih.gov The use of different columns and mobile phase gradients can be tailored to achieve the desired separation of specific isomers. nih.gov For example, chiral stationary phase (CSP) HPLC has been used to resolve enantiomers of dihydrodiol metabolites. asm.org

The detection of separated metabolites is commonly performed using UV-visible absorption or fluorescence detectors. nih.govnih.gov Diode array detectors provide spectral information that can aid in the preliminary identification of metabolites. nih.gov

Interactive Data Table: HPLC Separation of PAH Metabolites

| Compound Class | HPLC Column Type | Mobile Phase | Detection Method | Research Focus |

| Dihydrodiols, Phenols, Quinones | Reversed-phase C18 | Acetonitrile/water gradient | UV (254 nm) | Separation of BaP metabolites from rat liver microsomes. nih.gov |

| Dihydrodiols, Phenols, Quinones | Reversed-phase and Normal-phase | Not specified | UV-visible, NMR, Mass Spectrometry | Isolation and characterization of 7-methylbenzo[a]pyrene metabolites. nih.gov |

| Dihydrodiols | Chiral Stationary Phase (CSP) | Not specified | Not specified | Resolution of benzo[a]pyrene dihydrodiol enantiomers. asm.org |

| General Metabolites | Reversed-phase C18 | Methanol/water gradient | Diode Array Detector | Separation of benzo[a]pyrene metabolites from bacterial degradation. nih.gov |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of PAH metabolites. epa.govdiva-portal.org However, its application to metabolites of this compound can be limited by the need for derivatization to increase the volatility and thermal stability of the polar metabolites. nih.gov

Detailed Research Findings:

For the analysis of less polar PAHs and their alkylated derivatives, GC-MS is a well-established technique known for its high sensitivity, selectivity, and resolution. diva-portal.org However, challenges arise with isomeric PAHs, which often have identical mass spectra and similar retention times, making their separation difficult. diva-portal.org Specialized capillary columns, such as those designed for PAH analysis, can improve the separation of these isomers. diva-portal.org

In the context of BaP metabolites, early research using GC-MS required trimethylsilylation of the derivatives to facilitate their analysis. nih.gov While successful in separating diols and tetraols, the separation of phenols was less satisfactory. nih.gov Quinones were found to convert to related dihydroxyl derivatives during the silylation process. nih.gov More recent studies have continued to use GC-MS for the identification of BaP metabolites in biological samples like cervical mucus, demonstrating its continued relevance in the field. nih.gov These studies have successfully detected BaP-dihydrodiols, phenols, and tetraols. nih.gov

Spectrometric Approaches for Identification and Quantitation

Spectrometric techniques are essential for the structural elucidation and quantification of this compound metabolites and their adducts. Mass spectrometry and fluorescence spectroscopy are the most prominent methods used in this domain.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides crucial information about the molecular weight and structure of metabolites. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a powerful tool for the unambiguous identification and quantification of these compounds. epa.govnih.gov

Detailed Research Findings:

Tandem mass spectrometry (MS/MS) is particularly valuable for the structural characterization of metabolites and their DNA adducts. nih.govacs.org By inducing fragmentation of a selected parent ion, MS/MS provides structural information that can be used to identify the metabolite and the site of adduction on the DNA base. nih.gov For example, LC-MS/MS has been used to identify various metabolites of benzo[a]pyrene-7,8-dione (B196088) in human lung cells, including glutathione (B108866) and N-acetyl-L-cysteine conjugates, as well as an adenine (B156593) adduct. nih.gov The fragmentation patterns observed in the MS/MS spectra were key to confirming the structures of these metabolites. nih.gov

High-resolution mass spectrometry can provide accurate mass measurements, which further aids in the identification of unknown metabolites by determining their elemental composition.

Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS) for Adduct Quantification

Stable isotope dilution (SID) LC-MS is considered the gold standard for the accurate quantification of DNA adducts due to its high sensitivity, specificity, and reproducibility. nih.gov This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest.

Detailed Research Findings:

The internal standard is added to the sample at the beginning of the analytical procedure, correcting for any losses during sample preparation and for variations in instrument response. oup.com This approach allows for the precise quantification of DNA adducts at very low concentrations, typically in the range of 0.01 to 10 adducts per 10⁸ normal nucleotides. nih.gov

A sensitive LC-MS/MS method was developed for the quantification of urinary 3-hydroxybenzo[a]pyrene (3-OH-BaP), a biomarker for BaP exposure. mdpi.com This method achieved a lower limit of quantification of 50 pg/L and was successfully applied to distinguish smokers from non-smokers. mdpi.com Similarly, a stable isotope dilution LC-MRM/MS (multiple reaction monitoring/mass spectrometry) assay was developed to quantify all eight (+/-)-anti-B[a]PDE-derived dGuo and dAdo DNA-adducts. nih.gov This highly specific assay was used to demonstrate that (+)-anti-trans-B[a]PDE-dGuo was the major adduct formed in human lung cells. nih.gov

Interactive Data Table: LC-MS Methods for Adduct Quantification

| Analyte | Method | Internal Standard | Lower Limit of Quantification (LLOQ) | Application |

| 3-Hydroxybenzo[a]pyrene (3-OH-BaP) | LC-MS/MS | Stable isotope-labeled 3-OH-BaP | 50 pg/L | Quantification in human urine to assess BaP exposure. mdpi.com |

| (+/-)-anti-B[a]PDE-dGuo and -dAdo adducts | SID-LC-MRM/MS | Stable isotope-labeled adducts | Not specified | Quantification of specific DNA adducts in human lung cells. nih.gov |

| N7-(benzo[a]pyrene-6-yl)guanine adducts | Isotope dilution HPLC-ESI-MS/MS | Stable isotope-labeled adduct | Not specified | Quantification of depurinating DNA adducts in urine. nih.gov |

Fluorescence Spectroscopy (e.g., Synchronous Fluorescence Spectrophotometry, Low-Temperature Fluorescence) for Adducts

Fluorescence spectroscopy offers a highly sensitive method for the detection of fluorescent PAH metabolites and their adducts. epa.govacs.org The intrinsic fluorescence of the pyrene (B120774) ring system allows for detection at very low concentrations. nih.gov

Detailed Research Findings:

Synchronous fluorescence spectrophotometry (SFS) simplifies the often complex fluorescence spectra of PAH mixtures by simultaneously scanning both the excitation and emission monochromators at a constant wavelength interval. researchgate.net This technique can be used for the selective determination of specific PAH metabolites. researchgate.net For instance, SFS has been used to determine the presence of PAH metabolites in the urine of crabs as an indicator of PAH exposure. researchgate.net It has also been applied to the analysis of PAH-DNA adducts in human lung tissue. nih.gov

Low-temperature fluorescence techniques, such as Shpol'skii spectroscopy, can provide highly resolved fluorescence spectra by cooling the sample in a suitable solvent to cryogenic temperatures. science.gov This method can achieve sub-femtomole detection limits when combined with a tunable laser excitation source. science.gov Fluorescence line narrowing spectroscopy (FLNS) at cryogenic temperatures is another powerful tool for characterizing DNA adducts, allowing for the distinction between different adduct conformations and binding sites. sci-hub.se

The fluorescence properties of BPDE-DNA adducts have been shown to be sensitive to the local environment of the pyrenyl chromophore. nih.gov Differences in the fluorescence spectra of adducts formed from different enantiomers of BPDE suggest that they occupy distinct sites on the DNA. nih.gov

Methodologies for DNA Adduct Detection and Characterization

The genotoxicity of this compound (3-MBP) is primarily attributed to the formation of covalent adducts between its reactive metabolites and DNA. The detection and characterization of these DNA adducts are paramount for understanding its mechanism of carcinogenesis and for molecular dosimetry. Given the typically low levels of adduct formation in biological systems, highly sensitive analytical techniques are required. Two powerful, yet distinct, methodologies have been central to research on DNA adducts of polycyclic aromatic hydrocarbons (PAHs) like 3-MBP: the ³²P-postlabeling assay and high-resolution mass spectrometry (HRMS)-based adductomics.

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, particularly those derived from carcinogens that are not radioactive. nih.gov This technique has been widely applied to study DNA damage induced by a vast range of chemical carcinogens, including benzo(a)pyrene (BP) and its methylated derivatives. rivm.nlnih.gov The assay's remarkable sensitivity allows for the detection of as few as one adduct in 10¹⁰ normal nucleotides, making it suitable for analyzing DNA from in vivo studies where adduct levels are often very low. nih.govnih.gov

The methodology is based on the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enzymatic transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides. nih.gov This process effectively "post-labels" the adducts with a radioactive tag.

The main steps of the ³²P-postlabeling assay are summarized below:

| Step | Description |

| 1. DNA Digestion | The DNA sample is enzymatically hydrolyzed to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. nih.gov |

| 2. Adduct Enrichment | The adducted nucleotides are selectively enriched from the digest. A common method involves nuclease P1 treatment, which dephosphorylates the normal 3'-mononucleotides to nucleosides, but not the bulky aromatic adducts, allowing for their separation. rivm.nl |

| 3. ³²P-Labeling | The enriched adducts are then radiolabeled at their 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP. nih.gov This results in 5'-³²P-labeled deoxynucleoside 3',5'-bisphosphates. |

| 4. Separation & Detection | The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC). nih.gov The separated adducts are then detected and quantified by autoradiography and scintillation counting. |

This table summarizes the core procedural steps of the ³²P-postlabeling assay.

Research utilizing this assay has successfully identified multiple DNA adducts for benzo(a)pyrene in various in vitro and in vivo systems. nih.gov For instance, studies on mouse skin treated with BP revealed a predominant adduct identified as the (+/-)-10β-deoxyguanosin-N²-yl-7β,8α,9α-trihydroxy-7,8,9,10-tetrahydro-BP (BPDE-N²dG). nih.gov While specific studies focusing solely on 3-MBP are less common, the principles and findings from BP and other methylated PAHs, such as 6-methylbenzo(a)pyrene, are highly relevant. osti.govosti.gov The assay's ability to analyze complex mixtures of adducts without prior knowledge of their structure is a significant advantage. nih.gov

High-Resolution Mass Spectrometry for Adductomics

The field of "adductomics" aims to comprehensively screen for and identify all DNA adducts within a biological sample. nih.gov This approach has been revolutionized by the advent of high-resolution mass spectrometry (HRMS), typically coupled with ultra-high-performance liquid chromatography (UHPLC). chemrxiv.org LC-HRMS has become the state-of-the-art platform for the structural characterization and quantification of DNA adducts. nih.gov

Unlike the ³²P-postlabeling assay, which relies on radioactivity for detection, HRMS identifies adducts based on their precise mass-to-charge ratio (m/z). This allows for the determination of the elemental composition of an adduct with high confidence, providing direct structural information. nih.govfrontiersin.org Modern instruments, such as quadrupole-Orbitrap mass spectrometers, offer exceptional mass accuracy and resolution, enabling the separation of adduct signals from complex biological matrices. nih.govfrontiersin.org

The general workflow for an adductomics study involves enzymatic digestion of DNA to individual 2'-deoxynucleosides, chromatographic separation of the adducts from normal deoxynucleosides via UHPLC, and subsequent analysis by HRMS. frontiersin.org Tandem mass spectrometry (MS/MS) is then used to fragment the adduct ions, providing further structural details about the modification and the specific DNA base involved. nih.gov

Recent advancements in HRMS have pushed the limits of detection to unprecedented levels. A liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method using high-resolution analysis achieved a limit of detection of 1 attomole (amol) for the BPDE-N²-dG adduct. nih.gov This corresponds to approximately one adduct per 10¹¹ nucleotides, a sensitivity that surpasses even the ³²P-postlabeling assay. nih.gov

| Feature | ³²P-Postlabeling Assay | High-Resolution Mass Spectrometry (HRMS) |

| Detection Principle | Radioactivity (³²P) | Mass-to-charge ratio (m/z) |

| Structural Information | Indirect (chromatographic behavior) | Direct (accurate mass and fragmentation) nih.gov |

| Sensitivity | ~1 adduct per 10¹⁰ nucleotides nih.gov | Up to ~1 adduct per 10¹¹ nucleotides nih.gov |

| Quantification | Relative (requires standards for absolute) | Absolute (with isotopically labeled standards) nih.gov |

| Prerequisite | No prior structural knowledge needed | Can be used for unknown screening and targeted analysis |

| Key Instrument | TLC plates, Phosphorimager/Autoradiography | LC-MS/MS system (e.g., Q-Orbitrap) frontiersin.org |

This table provides a comparative overview of the ³²P-postlabeling and HRMS methodologies for DNA adduct detection.

HRMS has been instrumental in identifying adducts that are lost from DNA through depurination, which can be missed by other methods. For example, studies on BP metabolism identified depurinating adducts such as BP-6-N7Gua (formed via a radical cation mechanism) in addition to the stable BPDE-10-N²dG adduct. nih.gov Research on Hep G2 cells exposed to benzo[a]pyrene used HRMS to confirm the identity of detected adducts as being derived from 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (B[a]PDE). frontiersin.org These powerful capabilities make HRMS an indispensable tool for elucidating the complete spectrum of DNA damage caused by this compound.

Theoretical and Computational Approaches in 3 Methylbenzo a Pyrene Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Carcinogenicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. In the context of 3-methylbenzo(a)pyrene, QSAR studies are instrumental in predicting its carcinogenic potential. These models often rely on a variety of molecular descriptors that quantify different aspects of the molecule's structure and electronic properties.

Topological Descriptors and Distance Matrices

Topological descriptors are numerical values that represent the topology of a molecule, including its size, shape, and degree of branching. scispace.com These descriptors are calculated from the two-dimensional representation of the molecule and are independent of its three-dimensional conformation. scispace.com For polycyclic aromatic hydrocarbons (PAHs) like this compound, topological indices derived from distance matrices, such as the Wiener index and the Padmakar-Ivan (PI) index, have been used to develop QSAR models for carcinogenicity. sid.ir The distance matrix of a graph representing a molecule contains the shortest distances between all pairs of vertices (atoms). scispace.com These indices can effectively capture the intricate connectivity of the carbon skeleton in this compound, which is crucial for its interaction with biological macromolecules. scispace.comsid.ir

| Descriptor Type | Example | Relevance to this compound Carcinogenicity |

| Topological Descriptors | Wiener Index, Padmakar-Ivan (PI) Index | Encodes information about molecular size, shape, and branching, which influences the compound's fit into the active sites of metabolic enzymes and its ability to intercalate with DNA. |

| Distance Matrices | Adjacency Matrix | Forms the basis for calculating many topological indices by representing the connectivity of atoms within the molecule. scispace.com |

Electronic Indices and Local Density of States (LDOS)

In the context of PAH carcinogenicity, the "bay region" theory is a key concept. The bay region is a sterically hindered area in the PAH molecule. The carcinogenicity of many PAHs, including methylated derivatives like this compound, is linked to the metabolic formation of highly reactive diol epoxides in this bay region. nih.gov Computational models have shown that the ease of formation and the stability of the resulting carbocation are critical determinants of carcinogenic activity. nih.gov Electronic indices derived from quantum mechanical calculations can be used to assess the reactivity of the bay region and the stability of the carbocation, thereby providing a quantitative measure of carcinogenic potential. researchgate.net For instance, a higher local density of states in the bay region can indicate a higher propensity for metabolic activation to a carcinogenic species. researchgate.net

| Electronic Index/Concept | Description | Relevance to this compound Carcinogenicity |

| Local Density of States (LDOS) | Describes the contribution of specific atoms or regions of a molecule to the total density of electronic states. researchgate.net | A higher LDOS in the bay region can correlate with increased reactivity and a higher likelihood of forming carcinogenic metabolites. researchgate.net |

| Bay Region Theory | Posits that the carcinogenicity of many PAHs is due to the formation of reactive diol epoxides in the sterically hindered bay region of the molecule. nih.gov | This compound's structure contains a bay region, and its carcinogenicity is believed to be mediated through the formation of a bay-region diol epoxide. |

| Carbocation Stability | The stability of the positively charged intermediate formed after the opening of the epoxide ring. | A more stable carbocation is more likely to react with DNA, initiating the carcinogenic process. Electronic indices can be used to predict carbocation stability. |

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule, such as this compound, and a biological macromolecule, typically an enzyme. unionbio.comccij-online.org These methods provide insights into the binding affinity, orientation, and dynamics of the substrate within the enzyme's active site. unionbio.com

For this compound, these simulations are crucial for understanding its metabolism by cytochrome P450 enzymes. nih.gov Molecular docking can predict the preferred binding mode of this compound in the active site of a P450 enzyme, identifying the key amino acid residues involved in the interaction. nih.gov This information helps to explain the regioselectivity of the enzyme, i.e., why it metabolizes the PAH at a specific position.

Molecular dynamics simulations take the static picture from docking and add the element of time, allowing researchers to observe the dynamic behavior of the enzyme-substrate complex. nih.gov This can reveal conformational changes in both the enzyme and the substrate upon binding and can provide a more accurate estimation of the binding free energy. nih.gov Understanding these interactions at an atomic level is essential for predicting the metabolic fate of this compound and its potential to be converted into carcinogenic metabolites. nih.gov

Prediction of Metabolic Fate and Reactivity using Computational Chemistry

Computational chemistry offers a range of methods to predict the metabolic fate and reactivity of this compound. researchgate.net Quantum mechanical (QM) calculations, for example, can be used to calculate the energies of different potential metabolites and the activation energies for the various metabolic reactions. This allows for the prediction of the most likely metabolic pathways.

By calculating properties such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), computational models can predict the reactivity of different sites on the this compound molecule. This information is vital for understanding which parts of the molecule are most susceptible to metabolic attack by enzymes. researchgate.net

Furthermore, computational methods can be used to model the subsequent reactions of the metabolites, such as the formation of DNA adducts. researchgate.net By simulating the interaction of the reactive metabolites of this compound with DNA, researchers can predict the types of DNA damage that are most likely to occur, providing a molecular-level understanding of its carcinogenic mechanism.

Environmental Research Context and Occurrence of Methylated Benzo a Pyrene

Sources of 3-Methylbenzo(a)pyrene and Methylated PAHs in the Environment

The environmental presence of this compound and other methylated PAHs is attributed to a combination of natural and anthropogenic activities, which can be broadly categorized into pyrogenic and petrogenic sources. mdpi.comnih.gov

Pyrogenic Sources: Pyrogenic sources involve the high-temperature, incomplete combustion of organic matter. herts.ac.uktecnoscientifica.com These are the predominant sources for many PAHs and their methylated derivatives found in the environment. nih.gov

Industrial Emissions: Key industrial contributors include the iron and steel industry, particularly from coke plants and furnaces where coal and coke undergo thermal processing. ospar.org The primary aluminum industry is also a significant source, especially facilities using Søderberg technology. nih.govospar.org Other industrial sources include waste incinerators and power plants. herts.ac.ukospar.org

Fossil Fuel and Biomass Combustion: The burning of fossil fuels such as coal, oil, and natural gas for energy production and heating is a major source. gov.nt.caontosight.ai The combustion of wood and other biomass, both for domestic heating and in larger-scale operations, also releases significant quantities of Me-PAHs. ontosight.aigov.nt.ca

Vehicular Emissions: Exhaust from motor vehicles, especially those with diesel engines, is a primary contributor to PAH and Me-PAH pollution in urban areas. ontosight.airesearchgate.netunece.org Vehicular soot has been found to contain high concentrations of these compounds. researchgate.net

Tobacco Smoke: Tobacco smoke contains high concentrations of various PAHs and their derivatives. ontosight.ainih.gov

Petrogenic Sources: Petrogenic sources are related to petroleum and its products. These sources are typically characterized by a higher proportion of alkylated PAHs compared to their parent compounds. diva-portal.org

Crude Oil and Petroleum Products: Crude oil naturally contains a complex mixture of PAHs, with alkylated forms often being more abundant than the parent compounds. diva-portal.orgmdpi.com

Spills and Leaks: Accidental releases of petroleum products, such as oil spills from tankers or leaks from pipelines and storage tanks, introduce petrogenic PAHs directly into the environment. tecnoscientifica.comgov.nt.ca

Natural Sources: While anthropogenic activities are the main contributors, natural processes also release PAHs and Me-PAHs into the environment.

Forest and Wildfires: The natural combustion of large amounts of biomass during forest fires is a significant natural source. ospar.orggov.nt.cahealthycanadians.gc.ca

Volcanic Eruptions: Volcanoes can emit PAHs during eruptions as part of the pyrolysis of organic matter. ospar.orggov.nt.cahealthycanadians.gc.ca

Presence in Environmental Compartments Relevant to Research Models

This compound and other Me-PAHs are ubiquitous pollutants, detected in all major environmental compartments. mdpi.comgov.nt.cadiva-portal.org Their physicochemical properties, such as low water solubility and high lipophilicity, govern their distribution and persistence. ontosight.aisolubilityofthings.com

Air: In the atmosphere, Me-PAHs exist in both the gas phase and adsorbed onto particulate matter. herts.ac.ukmdpi.com Heavier compounds like this compound are predominantly found on fine particles, which can be transported over long distances. herts.ac.ukgov.nt.ca Atmospheric deposition is a major pathway for the entry of these compounds into terrestrial and aquatic ecosystems. healthycanadians.gc.ca

Soil and Sediments: Due to their low solubility in water, Me-PAHs tend to bind strongly to organic matter in soil and sediments. nih.govnih.gov This leads to their accumulation in these compartments, which act as long-term sinks. ontosight.aimdpi.com Elevated concentrations are often found in urban and industrial soils, road dust, and parking lot dust. nih.govresearchgate.netccme.ca For example, studies in Harbin, China, detected total Me-PAHs in road dust at concentrations ranging from 221 to 7302 ng/g. nih.gov

Water: The concentration of Me-PAHs in the water column is generally low due to their hydrophobicity. solubilityofthings.commdpi.com However, they are detected in surface water and groundwater, often originating from industrial effluents, urban runoff, and atmospheric deposition. mdpi.commdpi.comacs.org

Sewage Sludge: Wastewater treatment plants (WWTPs) are important reservoirs for PAHs and Me-PAHs. mdpi.com These compounds accumulate in sewage sludge, which, if applied to land, can act as a significant pathway for their transfer into the agricultural environment. mdpi.com A study of sewage sludge from northeastern China found ΣMe-PAHs concentrations ranging from 48 to 479 ng/g dry weight. mdpi.com

Table 1: Concentration of Methylated PAHs (Me-PAHs) in Various Environmental Compartments

| Environmental Compartment | Location/Study | Concentration Range (ng/g dry weight) | Reference |

|---|---|---|---|

| Road Dust (Spring) | Harbin, China | 697 - 7302 | nih.gov |

| Green Belt Soil (Spring) | Harbin, China | 155 - 9215 | nih.gov |

| Underground Parking Lot Dust | Harbin, China | 778 - 10,052 | nih.gov |

| Sewage Sludge | Northeastern China | 48 - 479 | mdpi.com |

| Vehicular Soot | Japan/Vietnam | 12,000 - 800,000 (total PAHs and Me-PAHs) | researchgate.net |

| Surface Soil (Mean) | China | 82.0 (mean) | researchgate.net |

Comparative Environmental Presence with Benzo(a)pyrene and other PAHs

Methylated PAHs are found alongside their unsubstituted parent compounds in the environment, though their relative concentrations can vary depending on the source and environmental matrix. mdpi.com

Generally, the total concentrations of parent PAHs are higher than those of methylated PAHs in environmental samples from pyrogenic sources. mdpi.comresearchgate.net For instance, a comprehensive study of surface soils across China reported a mean concentration of total unsubstituted PAHs (U-PAHs) of 540 ng/g, while the mean for total Me-PAHs was 82.0 ng/g. researchgate.net Similarly, in sewage sludge from ten wastewater treatment plants, the concentration of total PAHs (ΣPAHs) ranged from 567 to 5040 ng/g, whereas total Me-PAHs (ΣMe-PAHs) were found at lower levels, from 48.1 to 479 ng/g. mdpi.com

However, in petrogenic contamination scenarios, such as oil spills, alkylated PAHs can be the dominant fraction, exceeding the concentration of their parent homologs. diva-portal.orgmdpi.com The ratio between methylated PAHs and their parent compounds is a widely used diagnostic tool to differentiate between pyrogenic and petrogenic sources of contamination. nih.govdiva-portal.org A higher ratio of methylated phenanthrenes to phenanthrene, for example, is indicative of a petrogenic origin. diva-portal.org

While often found at lower concentrations than Benzo(a)pyrene (BaP) and other priority PAHs, methylated derivatives are environmentally significant. nih.gov Some Me-PAHs, such as 5-methylchrysene (B135471), have been shown to be more potent carcinogens than their parent compounds, highlighting the importance of including them in environmental risk assessments. diva-portal.org BaP is frequently the most significant contributor to the calculated carcinogenic risk in many environmental samples, but methylated compounds like methyl benz[a]anthracene can also be principal contributors to toxicity. nih.govmdpi.com

Table 2: Comparative Concentrations of ΣMe-PAHs vs. ΣPAHs in Environmental Samples

| Environmental Matrix | Location | ΣPAHs Concentration (ng/g dw) | ΣMe-PAHs Concentration (ng/g dw) | Reference |

|---|---|---|---|---|

| Sewage Sludge | Northeastern China | 567 - 5040 | 48.1 - 479 | mdpi.com |

| Surface Soil (Mean) | China | 540 (U-PAHs) | 82.0 | researchgate.net |

Future Research Directions for 3 Methylbenzo a Pyrene

Elucidation of Underexplored Metabolic Pathways

The metabolism of 3-MeBaP is a critical determinant of its toxicity. While it is known that cytochrome P450 (CYP) enzymes play a role in the metabolic activation of PAHs, the specific pathways for 3-MeBaP are not fully understood. wur.nlresearchgate.net Future research should aim to identify all metabolites and the enzymes responsible for their formation.

Recent studies have shown that alkyl substitution on BaP can shift metabolic oxidation from the aromatic ring to the aliphatic side chain. wur.nl However, the extent to which this occurs for 3-MeBaP and the subsequent biological consequences remain to be fully elucidated. It is known that 3-hydroxybenzo(a)pyrene is a metabolite of BaP, and its formation is a key step in BaP's developmental toxicity. epa.govresearchgate.netresearchgate.net The corresponding hydroxylated metabolites of 3-MeBaP and their roles in toxicity are an important area for future investigation.

Furthermore, the formation of quinone metabolites, such as the 3,6-quinone from 3-hydroxybenzo(a)pyrene, is another metabolic route for BaP that warrants investigation for 3-MeBaP. epa.gov Understanding the complete metabolic profile will provide a clearer picture of its potential for detoxification versus bioactivation.

Comprehensive Characterization of Adductome and Repair Mechanisms

The formation of DNA adducts is a key molecular initiating event in the carcinogenicity of many PAHs. researchgate.net For BaP, the ultimate carcinogenic metabolite is benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which forms adducts with DNA. researchgate.netnih.gov Studies have shown that 1-MeBaP is a potent inducer of stable DNA adducts. researchgate.net However, a comprehensive characterization of the full spectrum of DNA and protein adducts formed by 3-MeBaP metabolites (the "adductome") is needed.

Future research should focus on:

Identifying the specific structures of DNA and protein adducts formed from 3-MeBaP.

Quantifying the levels of these adducts in various tissues and cell types.

Investigating the efficiency of DNA repair mechanisms in removing 3-MeBaP-induced adducts. researchgate.net

Understanding the types and persistence of adducts will provide crucial insights into the mutagenic and carcinogenic potential of 3-MeBaP. The use of advanced analytical techniques, such as mass spectrometry, will be essential for these investigations. researchgate.net

Integration of Multi-Omics Data in Toxicological Assessments

To gain a systemic understanding of the toxicological effects of 3-MeBaP, future research must move beyond single-endpoint analyses and embrace a multi-omics approach. ufz.de Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a more holistic view of the cellular and organismal responses to 3-MeBaP exposure. ufz.debiorxiv.org

A recent study on BaP utilized a multi-omics network approach to investigate its role in ovarian cancer, integrating data on target genes, protein-protein interactions, and gut microbiota. nih.gov A similar approach for 3-MeBaP could reveal novel pathways and biomarkers of toxicity. For example, transcriptomics can identify changes in gene expression, such as the induction of CYP1A1 and CYP1B1, which are involved in PAH metabolism. researchgate.netnih.gov Metabolomics can reveal alterations in endogenous metabolic pathways, such as amino acid, carbohydrate, and lipid metabolism, as has been shown for BaP. nih.gov

By integrating these datasets, researchers can construct comprehensive adverse outcome pathways (AOPs) for 3-MeBaP, linking molecular initiating events to adverse health outcomes.

Development of Novel In Vitro and In Silico Models for Mechanistic Studies

To facilitate high-throughput screening and reduce reliance on animal testing, the development of advanced in vitro and in silico models is crucial.

In Vitro Models:

Three-dimensional (3D) cell culture systems , such as spheroids and organoids, offer more physiologically relevant models compared to traditional 2D cultures. d-nb.info These models can better mimic the metabolic capabilities of tissues like the liver. d-nb.info

Co-culture systems that include different cell types can be used to study intercellular signaling and the effects of 3-MeBaP in a more complex biological context.

The use of human-derived cells and tissues will improve the relevance of in vitro findings to human health risk assessment.

In Silico Models:

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity of 3-MeBaP and other methylated PAHs based on their chemical structure.

Molecular docking simulations can be used to predict the binding affinity of 3-MeBaP and its metabolites to biological targets, such as the aryl hydrocarbon receptor (AhR). mdpi.com

Physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion of 3-MeBaP in the body, helping to extrapolate findings from in vitro studies and animal models to humans. researchgate.net

These advanced models will enable more efficient and ethically responsible research into the mechanisms of 3-MeBaP toxicity. d-nb.infonih.gov

Investigation of Mixture Effects involving 3-Methylbenzo(a)pyrene

Humans and wildlife are typically exposed to complex mixtures of PAHs rather than single compounds. mdpi.com Therefore, it is essential to investigate the toxicological effects of 3-MeBaP in the context of these mixtures. Future research should address:

Additive, synergistic, or antagonistic interactions between 3-MeBaP and other PAHs, such as BaP and its other methylated derivatives.

The influence of co-contaminants on the metabolism and toxicity of 3-MeBaP. For instance, other compounds in a mixture could induce or inhibit CYP enzymes, thereby altering the metabolic fate of 3-MeBaP.

The combined effect of 3-MeBaP and other environmental stressors , such as other pollutants or lifestyle factors.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 3-Methylbenzo(a)pyrene in environmental samples, and how can cross-contamination be minimized?

- Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) is widely used due to its sensitivity for polycyclic aromatic hydrocarbons (PAHs). For environmental matrices (e.g., soil, water), employ solid-phase extraction (SPE) with C18 cartridges for pre-concentration. Isotope dilution using deuterated internal standards (e.g., d12-benzo[a]pyrene) improves quantification accuracy.

- Critical Considerations : Matrix interference can skew results; validate methods using spiked recovery experiments (70–120% recovery range). Use toluene-based standard solutions for calibration, as referenced in methylated PAH analytical protocols .

Q. How should biological samples (e.g., urine, plasma) be prepared for quantifying this compound metabolites, and what are key quality control steps?

- Methodology : Hydrolyze glucuronide-conjugated metabolites (e.g., hydroxylated derivatives) using β-glucuronidase. Liquid-liquid extraction with ethyl acetate or methylene chloride is effective. Quantify via gas chromatography-MS (GC-MS) with selected ion monitoring (SIM).

- Quality Control : Include blank samples to track background contamination. Validate enzymatic hydrolysis efficiency by spiking with 3-hydroxybenzo(a)pyrene (a structural analog) and measuring recovery rates .

Advanced Research Questions

Q. What molecular mechanisms underlie the carcinogenicity of this compound, and how can in vitro models be optimized to study DNA adduct formation?

- Mechanistic Insights : this compound is metabolized by cytochrome P450 enzymes (e.g., CYP1A1) to form reactive diol epoxides, which bind to DNA, causing mutations. Use human hepatoma cells (HepG2) or primary hepatocytes with induced CYP activity for metabolic studies.

- Experimental Design : Apply ³²P-postlabeling assays or liquid chromatography-tandem MS (LC-MS/MS) to quantify DNA adducts. Compare results to benzo(a)pyrene adduct profiles, as methylation alters metabolic activation pathways .

Q. How do conflicting data on the environmental persistence of this compound arise from experimental conditions, and what statistical approaches resolve these discrepancies?

- Source of Contradictions : Half-life variations in soil/water systems depend on UV exposure, pH, and microbial activity. For example, degradation accelerates under UV light in the presence of goethite (FeOOH), generating hydroxyl radicals.

- Resolution Strategies : Conduct multivariate analysis (e.g., principal component analysis) to isolate dominant degradation factors. Replicate studies under controlled conditions (e.g., OECD guidelines for photolysis) and apply ANOVA to assess significance of variables like pH or organic carbon content .

Q. What novel synthetic routes exist for this compound derivatives to study structure-activity relationships, and how can purity be validated?

- Synthesis Strategies : Adapt Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce methyl groups at specific positions. For example, use palladium catalysts to cross-couple methylboronic acids with brominated benzo(a)pyrene precursors.

- Purity Validation : Characterize products via nuclear magnetic resonance (NMR; ¹H, ¹³C) and high-resolution MS. Compare chromatographic retention times with certified reference materials (CRMs) to confirm identity .

Methodological Notes

- Toxicity Testing : For in vivo studies, zebrafish models are cost-effective for assessing immunotoxicity. Expose embryos to this compound (0.1–10 µM) and quantify NLR pathway activation via qPCR (e.g., NLRP3, caspase-1) .

- Data Interpretation : Use benchmark dose (BMD) modeling for dose-response relationships instead of NOAEL/LOAEL to reduce uncertainty in risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.